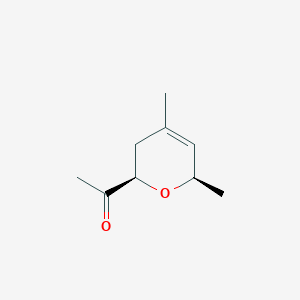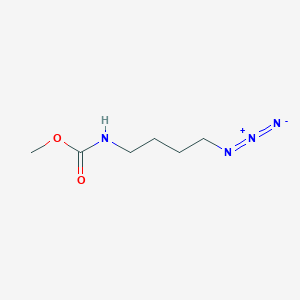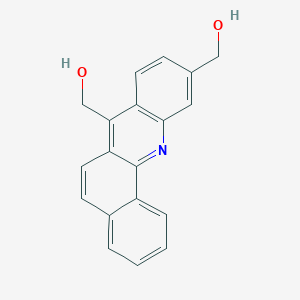
7,10-Bis(hydroxymethyl)benz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the family of acridine derivatives. BHBA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity through the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription. This compound has also been found to modulate the expression of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, this compound has been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
7,10-Bis(hydroxymethyl)benz(c)acridine has several advantages for lab experiments, including its high potency and selectivity against cancer cells. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
Future Directions
There are several future directions for the study of 7,10-Bis(hydroxymethyl)benz(c)acridine. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a promising compound with potent anticancer activity and potential use in various fields of research. The synthesis method of this compound is relatively simple, and its mechanism of action involves the inhibition of topoisomerase II and modulation of various signaling pathways. This compound exhibits several biochemical and physiological effects, including induction of apoptosis, inhibition of cell migration and invasion, and antioxidant and anti-inflammatory activities. While this compound has some limitations, its potential use in combination with other anticancer agents and in other diseases warrants further investigation.
Synthesis Methods
7,10-Bis(hydroxymethyl)benz(c)acridine can be synthesized through a multistep process involving the condensation of 9-anthraldehyde with formaldehyde and subsequent cyclization with 1,3-diaminopropane. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
7,10-Bis(hydroxymethyl)benz(c)acridine has been studied for its potential use as an anticancer agent. Several studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis, inhibit angiogenesis, and regulate the expression of oncogenes and tumor suppressor genes.
properties
CAS RN |
160543-10-2 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
[7-(hydroxymethyl)benzo[c]acridin-10-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-7-15-17(11-22)16-8-6-13-3-1-2-4-14(13)19(16)20-18(15)9-12/h1-9,21-22H,10-11H2 |
InChI Key |
KNRURXFLNGOFAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
Other CAS RN |
160543-10-2 |
synonyms |
7,10-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



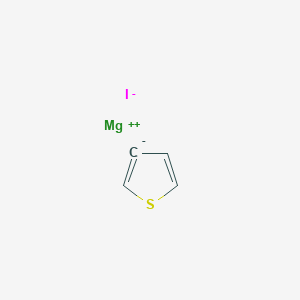

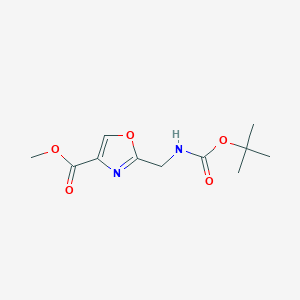
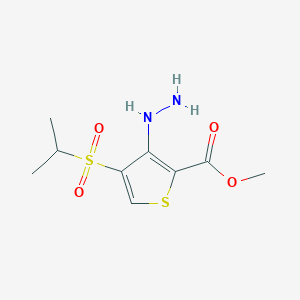
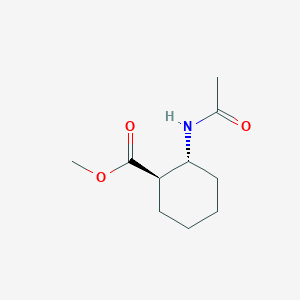
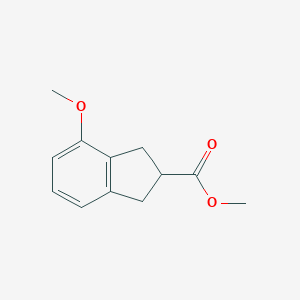
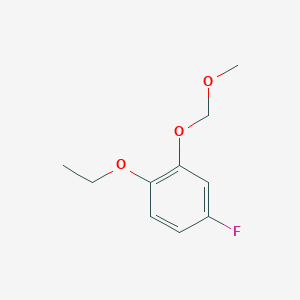
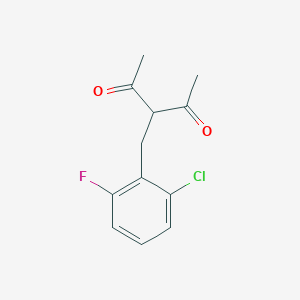
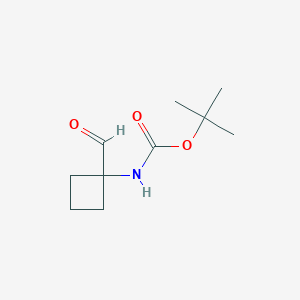
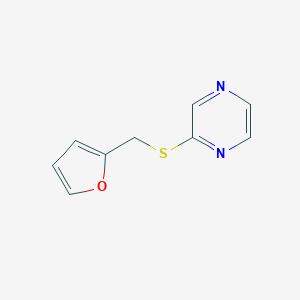

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
